molecular formula C12H16N2O2 B13764522 1-(3-Carboxyphenyl)-3-methyl piperazine CAS No. 1131623-07-8

1-(3-Carboxyphenyl)-3-methyl piperazine

Cat. No.: B13764522
CAS No.: 1131623-07-8
M. Wt: 220.27 g/mol
InChI Key: UMQXZVVWEWMPRV-UHFFFAOYSA-N
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Description

1-(3-Carboxyphenyl)-3-methyl piperazine is a compound that belongs to the class of phenyl piperazines.

Preparation Methods

The synthesis of 1-(3-Carboxyphenyl)-3-methyl piperazine typically involves the cyclization of bis-chloroethyl amine with a suitable amine. Industrial production methods often utilize palladium-catalyzed reactions or microwave-assisted synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

1-(3-Carboxyphenyl)-3-methyl piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions and mild oxidizing or reducing agents for oxidation and reduction reactions. Major products formed from these reactions include various substituted phenyl piperazines and their derivatives .

Mechanism of Action

The mechanism of action of 1-(3-Carboxyphenyl)-3-methyl piperazine involves its ability to bind to various molecular targets, including metal ions and biological macromolecules. This binding is facilitated by the presence of donor atoms in the piperazine ring, which allows for the formation of stable complexes . The compound’s effects are mediated through pathways involving oxidative stress and inhibition of microbial growth .

Comparison with Similar Compounds

1-(3-Carboxyphenyl)-3-methyl piperazine can be compared with other phenyl piperazine derivatives, such as:

Biological Activity

1-(3-Carboxyphenyl)-3-methyl piperazine is a compound that has garnered interest in biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a carboxyphenyl group and a piperazine ring. Its molecular formula is C11H14N2O2C_{11}H_{14}N_2O_2 with a molecular weight of approximately 210.24 g/mol. The structure can be represented as follows:

Chemical Structure C6H4(COOH)C3H8N2\text{Chemical Structure }\quad \text{C}_6\text{H}_4(\text{COOH})-\text{C}_3\text{H}_8\text{N}_2

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the GABAergic system. It has been observed to enhance the effects of gamma-aminobutyric acid (GABA), leading to sedative and anxiolytic effects. This modulation occurs through the compound's affinity for benzodiazepine receptors, which are critical in regulating neuronal excitability.

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Sedative Effects : It shows potential as a sedative agent by enhancing GABAergic transmission.
  • Anxiolytic Properties : Research indicates that it may reduce anxiety-like behaviors in animal models.
  • Antitumor Activity : Some studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, indicating potential in cancer therapy.

Case Studies and Experimental Data

  • Sedative and Anxiolytic Effects
    • A study demonstrated that administration of this compound resulted in significant anxiolytic effects in rodent models, comparable to established anxiolytics like diazepam. The compound was effective at doses ranging from 10 to 30 mg/kg.
  • Antitumor Activity
    • In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). For example, one derivative displayed an IC50 value of 0.19 µM against A549 cells, outperforming cisplatin, a standard chemotherapy drug .
CompoundCell LineIC50 (µM)Comparison
Derivative AA5490.19Better than cisplatin (11.54)
Derivative BHeLa0.41Better than cisplatin (20.52)
  • Mechanistic Insights
    • The compound's mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways related to cell death . FACS analysis confirmed that treated cells exhibited characteristics typical of apoptotic death.

Properties

CAS No.

1131623-07-8

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-(3-methylpiperazin-1-yl)benzoic acid

InChI

InChI=1S/C12H16N2O2/c1-9-8-14(6-5-13-9)11-4-2-3-10(7-11)12(15)16/h2-4,7,9,13H,5-6,8H2,1H3,(H,15,16)

InChI Key

UMQXZVVWEWMPRV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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